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Compound of Interest

Compound Name:
6-(1H-imidazol-1-yl)-2-methoxy-

quinoline

Cat. No.: B8530803

Get Quote

Characterization, Synthesis, and Pharmacological Utility of a CYP11B2 Inhibitor Scaffold

Part 1: Physicochemical Profile & Molecular Weight
The precise characterization of 2-methoxy-6-(imidazol-1-yl)quinoline is critical for its application

as a chemical probe in medicinal chemistry, particularly in the development of Aldosterone

Synthase (CYP11B2) inhibitors.

1.1 Molecular Weight Specifications
In high-precision drug discovery, "molecular weight" is not a single number but a set of values

dictating different analytical workflows.
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Parameter Value Analytical Context

Formula C₁₃H₁₁N₃O Stoichiometry calculations.

Average Molecular Weight 225.25 g/mol
Used for molarity calculations

and bulk weighing.

Monoisotopic Mass 225.0902 Da

Critical: The exact mass of the

most abundant isotope peak (

C,

H,

N,

O). Used for High-Resolution

Mass Spectrometry (HRMS)

validation.

[M+H]⁺ Ion 226.0975 m/z

The target peak observed in

positive-mode ESI-MS

(Electrospray Ionization).

1.2 Structural Descriptors & Drug-Likeness
This molecule serves as a "privileged scaffold," balancing the lipophilicity required to penetrate

the adrenal cortex with the polarity needed for enzyme active site binding.

Lipinski's Rule of 5 Status: Compliant (MW < 500, LogP ~2.5, H-bond donors = 0, H-bond

acceptors = 4).

Topological Polar Surface Area (TPSA): ~45 Å². This suggests high membrane permeability,

ideal for an intracellular target like CYP11B2.

Part 2: Synthetic Methodology
Objective: Synthesis of 2-methoxy-6-(imidazol-1-yl)quinoline via Copper-Catalyzed Ullmann-

Type N-Arylation.
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Rationale: Direct nucleophilic substitution on the quinoline ring is difficult at position 6.

Therefore, a transition-metal catalyzed cross-coupling between a halo-quinoline and imidazole

is the standard, self-validating protocol.

2.1 Retrosynthetic Analysis
The molecule is disconnected at the C(quinoline)-N(imidazole) bond.

Precursor A: 6-Bromo-2-methoxyquinoline (Electrophile).

Precursor B: Imidazole (Nucleophile).

2.2 Detailed Protocol
Reagents:

6-Bromo-2-methoxyquinoline (1.0 equiv)

Imidazole (1.2 equiv)

Copper(I) Iodide (CuI) (10 mol%) – Catalyst

L-Proline (20 mol%) – Ligand (stabilizes the Cu-intermediate)

Potassium Carbonate (K₂CO₃) (2.0 equiv) – Base

DMSO (Dimethyl sulfoxide) – Solvent

Step-by-Step Workflow:

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-2-

methoxyquinoline (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol),

and K₂CO₃ (2.0 mmol).

Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (N₂) three times to remove

oxygen (prevents catalyst oxidation).

Solvation: Add anhydrous DMSO (3 mL) via syringe under N₂ flow.
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Reaction: Seal the tube and heat to 110°C for 12–16 hours.

Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting bromide spot (high

R_f) should disappear.

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate

(3 x 10 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify

via flash column chromatography (Gradient: 0→5% MeOH/DCM).

2.3 Synthetic Pathway Diagram

6-Bromo-2-methoxyquinoline
(Electrophile)

CuI / L-Proline
K2CO3, DMSO, 110°C

Imidazole
(Nucleophile)

2-methoxy-6-(imidazol-1-yl)quinoline
(Target Scaffold)

Ullmann Coupling
(N-Arylation)

Click to download full resolution via product page

Caption: Figure 1. Copper-catalyzed Ullmann coupling strategy for the synthesis of the target

inhibitor scaffold.

Part 3: Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal

analytical techniques.

3.1 High-Resolution Mass Spectrometry (HRMS)
Method: ESI-TOF (Electrospray Ionization - Time of Flight).

Expected Result: A protonated molecular ion [M+H]⁺ at m/z 226.0975.

Acceptance Criteria: Error < 5 ppm.
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Isotopic Pattern: A distinct M+1 peak at ~227.10 (approx. 14% relative intensity due to ¹³C

natural abundance) confirms the carbon count of 13.

3.2 ¹H-NMR Spectroscopy (400 MHz, CDCl₃)
Diagnostic signals that confirm the structure:

Methoxy Group: A sharp singlet (3H) at ~4.05 ppm.

Imidazole Ring: Three distinct signals. The proton between the two nitrogens (N-CH-N)

appears most downfield as a singlet/broad singlet at ~7.9–8.0 ppm.

Quinoline Core: A set of aromatic protons. Look for the doublet at ~8.1 ppm (H4 of quinoline)

and the doublet at ~6.9 ppm (H3 of quinoline).

Part 4: Pharmacological Context & Mechanism[1][2]
This molecule is a representative Type II Ligand for heme-containing enzymes, specifically

Aldosterone Synthase (CYP11B2).

4.1 Mechanism of Action
The imidazole ring is the "warhead." The unshared electron pair on the N3 nitrogen of the

imidazole coordinates directly to the Heme Iron (Fe) within the CYP11B2 active site. This

blocks the binding of molecular oxygen, thereby inhibiting the enzyme's ability to convert 11-

deoxycorticosterone to aldosterone.

The 2-methoxyquinoline moiety acts as the "anchor," fitting into the hydrophobic pocket of the

enzyme to provide binding affinity and selectivity over the homologous enzyme CYP11B1 (11β-

hydroxylase).

4.2 Biological Pathway Diagram
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Caption: Figure 2.[1][2] Mechanism of Action. The imidazole nitrogen coordinates with the

Heme Iron, competitively inhibiting the conversion of substrate to Aldosterone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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